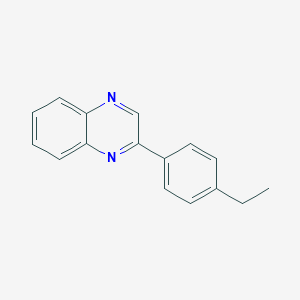
Ethyl 2-acetyl-3-(2-furyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with furfural. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions. The general reaction scheme is as follows:
Ethyl acetoacetate+FurfuralBaseEthyl 2-(furan-2-ylmethylene)-3-oxobutanoate
Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The furan ring in Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate can participate in electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Oxidized furans, carboxylic acids.
Reduction: Alcohols, reduced furans.
Substitution: Halogenated furans, nitrofurans, sulfonated furans.
Aplicaciones Científicas De Investigación
Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for various industrially important compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate and its derivatives involves interactions with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Furfural: A primary furan platform chemical used in the synthesis of various derivatives.
5-Hydroxymethylfurfural: Another important furan derivative with applications in the production of bio-based materials.
2,5-Furandicarboxylic Acid: A secondary furan platform chemical used in the manufacture of polymers and other materials.
Uniqueness: Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate is unique due to its specific structure, which combines the reactivity of the furan ring with the functional groups of an ester and a ketone. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
17448-84-9 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
ethyl (2E)-2-(furan-2-ylmethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C11H12O4/c1-3-14-11(13)10(8(2)12)7-9-5-4-6-15-9/h4-7H,3H2,1-2H3/b10-7+ |
Clave InChI |
ZUESCZJMGZUYEH-JXMROGBWSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC=CO1)/C(=O)C |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CO1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


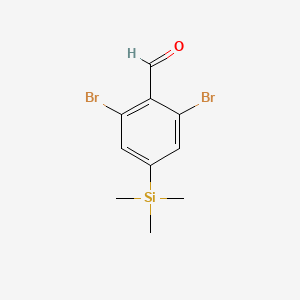
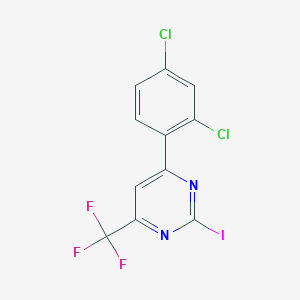

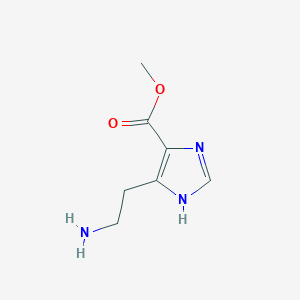
![(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B12817590.png)
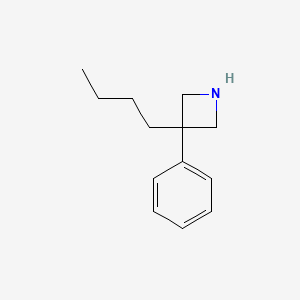
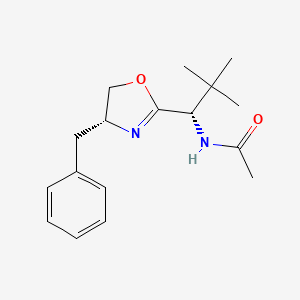
![2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;dihydrochloride](/img/structure/B12817598.png)

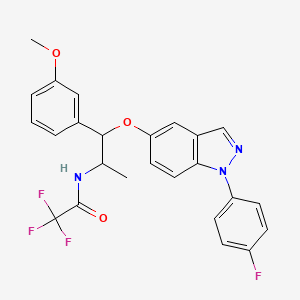
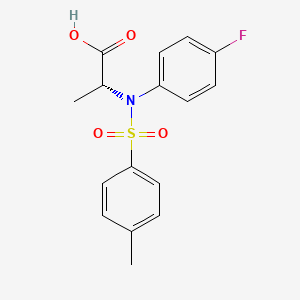
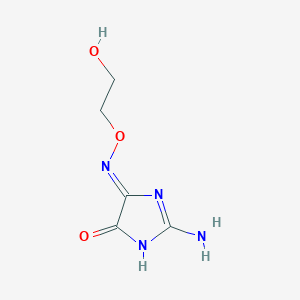
![Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12817667.png)
